(1S)-(-)-Camphanic chloride

Catalog No.
S564029
CAS No.
39637-74-6
M.F
C₁₀H₁₃ClO₃
M. Wt
216.66 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-(-)-Camphanic chloride

CAS Number

39637-74-6

Product Name

(1S)-(-)-Camphanic chloride

IUPAC Name

(1R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride

Molecular Formula

C₁₀H₁₃ClO₃

Molecular Weight

216.66 g/mol

InChI

InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3/t9?,10-/m0/s1

InChI Key

PAXWODJTHKJQDZ-AXDSSHIGSA-N

SMILES

CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C

Synonyms

[1S]-3-Oxo-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptane-1-carbonyl Chloride

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C

Isomeric SMILES

C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)Cl

(1S)-(-)-Camphanic chloride is a chiral derivative of camphoric acid, a bicyclic carboxylic acid derived from camphor, a natural product found in the Laurel family plants []. It exists as a white crystalline solid at room temperature and plays a crucial role in separating enantiomers of alcohols and amines [].


Molecular Structure Analysis

The key feature of (1S)-(-)-Camphanic chloride is its chiral center. The molecule possesses a rigid bicyclic structure with a chlorine atom attached to the carbonyl carbon and a hydroxyl group on the adjacent carbon []. This specific configuration, denoted by (1S), allows it to interact differently with the two enantiomers of a racemic mixture.


Chemical Reactions Analysis

Esterification with Alcohols:

(1S)-(-)-Camphanic chloride reacts with racemic alcohols to form diastereomeric esters. These esters differ in their physical properties, such as melting point and solubility, allowing for separation via techniques like crystallization or chromatography [].

(1S)-(-)-Camphanic chloride + ROH (racemic alcohol) --> ROOC-(1S)-Camphanoyl (diastereomer 1) + ROCO-(1R)-Camphanoyl (diastereomer 2)

Chiral Derivatization of Amines:

Similar to alcohols, (1S)-(-)-Camphanic chloride can react with racemic amines to form diastereomeric amides, enabling the determination of enantiomeric excess (ee) of the amine [].

Synthesis:

Physical and Chemical Properties

  • Melting Point: 71-73 °C []
  • Boiling Point: 177-179 °C (lit.) []
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and acetone []
  • Stability: Stable under dry conditions, but moisture sensitive []

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

39637-74-6

Dates

Modify: 2023-08-15

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